molecular formula C11H9N5O2S B11610088 3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11610088
M. Wt: 275.29 g/mol
InChI Key: DTSOMYAVZYZUIT-UHFFFAOYSA-N
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Description

3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-1,2,4-triazole-5-thione with hydrazonoyl halides . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine . The process can be carried out at room temperature, making it a relatively straightforward synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the nitro position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its unique combination of a triazole and thiadiazine ring, which imparts distinct biological activities.

Properties

Molecular Formula

C11H9N5O2S

Molecular Weight

275.29 g/mol

IUPAC Name

3-methyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C11H9N5O2S/c1-7-12-13-11-15(7)14-10(6-19-11)8-2-4-9(5-3-8)16(17)18/h2-5H,6H2,1H3

InChI Key

DTSOMYAVZYZUIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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